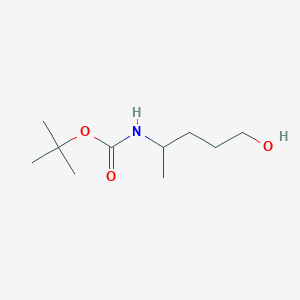

Tert-butyl (5-hydroxypentan-2-yl)carbamate

描述

Contextualization within the Field of Carbamate (B1207046) Chemistry

Carbamates are a class of organic compounds derived from carbamic acid. The carbamate functional group, characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, is a key structural motif in a wide array of biologically active molecules and industrial products. In medicinal chemistry, the carbamate moiety is often incorporated into drug candidates to enhance their stability, bioavailability, and therapeutic efficacy.

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. Its popularity stems from its ease of introduction, stability under a broad range of reaction conditions, and facile removal under mild acidic conditions. Tert-butyl (5-hydroxypentan-2-yl)carbamate is a prime example of a molecule where the Boc group is utilized to mask the reactivity of an amine, allowing for selective transformations at other parts of the molecule.

Significance as a Protected Amino Alcohol Precursor

Amino alcohols are organic compounds containing both an amine and an alcohol functional group. This class of compounds is of significant interest due to their prevalence in natural products and pharmaceuticals. The dual functionality allows for the formation of diverse chemical linkages, making them crucial intermediates in the synthesis of alkaloids, amino sugars, and various therapeutic agents.

This compound serves as a protected 1,4-amino alcohol derivative. The strategic placement of the Boc protecting group on the amine allows chemists to perform reactions on the primary hydroxyl group without interference from the nucleophilic amine. Subsequently, the Boc group can be removed to liberate the free amine, which can then be further functionalized. This orthogonal protection strategy is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures.

Overview of Research Trajectories for the Chemical Compound

While specific research articles detailing the synthesis and applications of this compound are not abundant in the public domain, its structural motifs suggest its utility in several research areas. Its commercial availability, confirmed by its CAS number 179412-96-5, indicates its use as a building block in proprietary research and development, likely within the pharmaceutical and biotechnology industries.

A patent for a structurally similar compound, tert-butyl (1-hydroxypent-4-en-2-yl) carbamate, provides insight into potential synthetic pathways and applications. google.com This unsaturated analog is synthesized and utilized as an intermediate in the preparation of more complex molecules. It is plausible that this compound is employed in analogous synthetic strategies where a saturated carbon chain is required. The synthesis of such compounds often involves the reduction of a corresponding protected amino acid or the ring-opening of a suitable epoxide or lactone followed by protection of the amino group.

Stereoisomeric Considerations and their Synthetic Implications

The carbon atom to which the Boc-protected amino group is attached in this compound is a chiral center. This means the compound can exist as two enantiomers: (R)-tert-butyl (5-hydroxypentan-2-yl)carbamate and (S)-tert-butyl (5-hydroxypentan-2-yl)carbamate. In many biological systems, the stereochemistry of a molecule is critical to its function. Therefore, the ability to synthesize stereochemically pure forms of this precursor is of paramount importance for its application in the synthesis of chiral drugs and other bioactive molecules.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 179412-96-5 |

| Molecular Formula | C10H21NO3 |

| Molecular Weight | 203.28 g/mol |

| Key Functional Groups | Carbamate, Primary Alcohol |

| Chirality | Chiral at C2 |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-(5-hydroxypentan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-8(6-5-7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRUAIDJASETCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179412-96-5 | |

| Record name | tert-butyl N-(5-hydroxypentan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 5 Hydroxypentan 2 Yl Carbamate and Its Derivatives

N-tert-Butoxycarbonylation (Boc-Protection) of Amino Alcohols

The N-tert-butoxycarbonylation of amino alcohols is a fundamental transformation that installs the Boc group onto the nitrogen atom, forming a carbamate (B1207046). This protection is essential for the synthesis of complex molecules like pharmaceutical intermediates and peptides. nbinno.commychemblog.com The reaction's flexibility allows it to proceed under various conditions, often achieving high yields. fishersci.co.uk The primary reagent for this transformation is Di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640). fishersci.co.ukwikipedia.org The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride. total-synthesis.comcommonorganicchemistry.com This process can be performed without a catalyst, although bases or specific catalytic systems are often employed to increase the reaction rate and selectivity. total-synthesis.comcommonorganicchemistry.com

Direct N-Protection of Aminopentanols with Di-tert-butyl Dicarbonate (Boc₂O)

The most direct route to tert-butyl (5-hydroxypentan-2-yl)carbamate involves the reaction of the corresponding aminopentanol with Di-tert-butyl dicarbonate (Boc₂O). The higher nucleophilicity of the amine group compared to the hydroxyl group allows for chemoselective N-acylation. total-synthesis.com This reaction is typically performed under mild conditions and can be carried out in a range of solvents, including water, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM). fishersci.co.ukorgsyn.org

The presence of a base, such as sodium bicarbonate or triethylamine (B128534), is common to neutralize the acidic byproduct, although catalyst-free systems, particularly in water, have been developed. fishersci.co.ukwikipedia.orgorganic-chemistry.orgnih.gov Catalyst-free N-tert-butoxycarbonylation of amines in water has been shown to be highly chemoselective, avoiding the formation of common side products like isocyanates, ureas, or N,N-di-Boc derivatives. organic-chemistry.orgacs.org For amino alcohols specifically, these aqueous conditions effectively prevent the formation of oxazolidinone byproducts. organic-chemistry.orgacs.orgorganic-chemistry.org The reaction of an amino alcohol with Boc₂O in a water-acetone mixture under catalyst-free conditions can lead to excellent yields in short reaction times. nih.gov

Below is a table summarizing typical conditions for the direct Boc protection of amino alcohols.

| Amine Substrate | Reagent | Base/Catalyst | Solvent | Time (h) | Yield (%) | Ref |

| (S)-Phenylglycine derived amino alcohol | (Boc)₂O | Triethylamine | THF | 3 | 94 | orgsyn.org |

| Various Amines | (Boc)₂O | None | Water | 0.1-2 | 88-98 | organic-chemistry.org |

| Pyrrolidine (B122466) | (Boc)₂O | NaOH | DCM | - | - | mychemblog.com |

| General Amines | (Boc)₂O | DMAP | THF | 12 | - | mychemblog.com |

| General Amines | (Boc)₂O | None | Water:Acetone | 0.1-0.2 | 89-98 | nih.gov |

Catalytic Approaches for Selective N-Boc Protection

To improve efficiency, reduce reaction times, and enhance selectivity, various catalytic systems have been developed for the N-Boc protection of amines and amino alcohols. These methods offer milder reaction conditions and are often more environmentally benign.

Organocatalysis provides a metal-free alternative for promoting N-Boc protection. Catalysts such as guanidine (B92328) hydrochloride and thiourea (B124793) have been employed successfully. researchgate.net These catalysts typically function by activating the Boc anhydride through hydrogen bonding, increasing its electrophilicity. researchgate.net For instance, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can act as both a solvent and a catalyst, facilitating efficient and chemoselective mono-N-Boc protection of diverse amines. organic-chemistry.org This method is notable for preventing side reactions and allowing for the recycling of the catalyst. organic-chemistry.org Similarly, chiral bifunctional thiourea–tertiary amine catalysts have been used in asymmetric Mannich reactions involving in situ generated N-Boc-protected aldimines to synthesize chiral vicinal oxindole–amino alcohols. acs.org

A variety of metal-based catalysts have been shown to be effective for N-tert-butoxycarbonylation. Nanocerium oxide and sulfated tungstate (B81510) have been utilized for chemoselective N-Boc protection of amines, including amino alcohols, under solvent-free conditions at ambient temperatures. researchgate.net These methods are advantageous due to their rapid reaction rates, mild conditions, and excellent catalyst recyclability. researchgate.net Other metals, such as samarium(III) chloride (SmCl₃), have also been identified as excellent catalysts for this transformation. organic-chemistry.org Additionally, nickel-catalyzed cross-coupling reactions have been developed for the O-arylation of N-Boc protected amino alcohols with (hetero)aryl chlorides, demonstrating the utility of the protected intermediate in further synthesis. researchgate.net The PEPPSI-IPr Pd-catalyst has been used in Buchwald-Hartwig cross-coupling reactions to create N-Boc-protected amino esters, which are structurally related to the target compound class. rsc.org

Ionic liquids (ILs) have emerged as effective catalysts and media for organic reactions, aligning with the principles of green chemistry. organic-chemistry.org Protic ionic liquids, such as imidazolium (B1220033) trifluoroacetate, have been used as efficient catalysts for the chemoselective N-tert-butoxycarbonylation of amines, amino acids, and amino alcohols under solvent-free conditions. rsc.orgresearchgate.netresearchgate.net The catalytic role of the ionic liquid is thought to involve a dual activation mechanism. The cationic part of the IL, through hydrogen bonding, enhances the electrophilicity of the Boc anhydride, while the anionic part activates the amine nucleophile. organic-chemistry.org This methodology is highly efficient, providing excellent yields rapidly and preventing the formation of undesired side products. rsc.orgresearchgate.net Furthermore, the ionic liquid catalyst can often be recovered and reused, adding to the sustainability of the process. organic-chemistry.orgrsc.org

Chemoselective Protection Strategies in Multifunctionalized Substrates

A key challenge in the synthesis of complex molecules is the selective protection of one functional group in the presence of others. In the case of this compound, the goal is to selectively protect the amine without reacting with the hydroxyl group.

The table below highlights the chemoselectivity of various catalytic systems in the N-Boc protection of amino alcohols and other multifunctional amines.

| Catalyst/System | Substrate Scope | Selectivity Advantage | Ref |

| None (in Water) | Amino alcohols, aminophenols | N-protection over O-protection; no oxazolidinone formation | organic-chemistry.orgacs.org |

| Protic Ionic Liquid | Amino alcohols, amino esters, aminophenols | High selectivity for N-protection, no racemization | rsc.orgresearchgate.net |

| Nanocerium Oxide | Amino alcohols, aminophenols, aminoesters | Tolerates alcohol, phenol, and ester groups | researchgate.net |

| Sulfated Tungstate | Amino alcohols, aminophenols, aminoesters | Excellent functional group tolerance | researchgate.net |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | α-Amino alcohols | No oxazolidinone formation | organic-chemistry.org |

De novo Synthesis of the Pentane Backbone Incorporating Carbamate and Hydroxyl Functionalities

De novo synthesis offers the advantage of building the molecule from simpler, achiral starting materials, with the potential to introduce the desired stereochemistry catalytically. Asymmetric synthesis is paramount in this approach to avoid the formation of racemic mixtures, which would necessitate challenging and often costly resolution steps.

One powerful strategy for the asymmetric synthesis of chiral amino alcohols involves the use of biocatalysis. Engineered amine dehydrogenases (AmDHs) have been successfully employed in the asymmetric reductive amination of α-hydroxy ketones. This one-step process uses ammonia (B1221849) as the amine source and can achieve high enantioselectivity (>99% ee) and excellent yields (91–99% conversion) under mild conditions. While a specific application to a 5-hydroxy-2-ketone precursor for the target molecule is not explicitly detailed in the reviewed literature, this methodology represents a highly promising and green route. frontiersin.org

Another innovative approach is the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. This method utilizes a radical polar crossover strategy to control both chemical and stereochemical selectivity, providing access to a wide range of chiral β-amino alcohols. westlake.edu.cn Adapting this methodology to form the 1,4-amino alcohol structure of the target compound would be a novel and potentially efficient route.

The key challenge in de novo syntheses is the precise control of stereochemistry at the C2 position. The choice of chiral catalyst or auxiliary is crucial in directing the formation of the desired enantiomer.

Derivatization from Precursor Molecules

Modifying existing molecules that already contain parts of the desired carbon skeleton is often a more direct and practical approach to this compound.

Synthetic Routes from 5-Oxopentan-2-one and Related Ketones

A common and efficient method for the synthesis of amines is the reductive amination of a corresponding ketone. For the target molecule, this would involve the reductive amination of a suitable precursor like tert-butyl (5-oxopentan-2-yl)carbamate.

The direct reductive amination of the ketone with a suitable amine source, followed by reduction of the resulting imine, is a key step. Sodium triacetoxyborohydride (B8407120) (STAB) is a frequently used reducing agent for this transformation due to its mild nature and selectivity for imines over ketones. The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).

A particularly efficient variation is a one-pot tandem direct reductive amination followed by N-Boc protection. In this procedure, the ketone and a primary amine are first reacted to form an imine, which is then reduced in the presence of di-tert-butyl dicarbonate (Boc₂O) and a reducing agent like STAB. This method prevents over-alkylation and directly yields the N-Boc protected secondary amine in high yields.

| Precursor | Reagents | Solvent | Product | Yield |

| Aldehyde | Primary Amine, (Boc)₂O, STAB | CH₂Cl₂ | N-Boc Secondary Amine | High |

This interactive data table summarizes a general one-pot tandem direct reductive amination/N-Boc protection procedure.

Transformations from Other Protected Amino Acid or Hydroxypentanoic Acid Derivatives

Chiral pool synthesis, which utilizes readily available chiral molecules like amino acids, is a powerful strategy. L-glutamic acid, with its five-carbon backbone, is a logical starting point for the synthesis of this compound.

A potential synthetic route could involve the selective reduction of the side-chain carboxylic acid of a suitably protected L-glutamic acid derivative. For instance, a patent describes the synthesis of a related compound, tert-butyl (1-hydroxypent-4-en-2-yl)carbamate, starting from a protected amino acid. The process involves several steps including protection, alkylation, reduction, and final Boc protection. google.com This demonstrates the feasibility of transforming the carboxyl group at the 5-position of glutamic acid into the required hydroxyl group.

The key steps in such a transformation would be:

Protection of the amine and the α-carboxylic acid of L-glutamic acid.

Selective reduction of the γ-carboxylic acid to the corresponding alcohol.

Introduction of the tert-butoxycarbonyl (Boc) protecting group on the amine if not already present.

This approach has the advantage of starting with a molecule where the stereochemistry at the C2 position is already defined.

Hydroxyalkylation Strategies

Hydroxyalkylation strategies involve the formation of a carbon-carbon bond to introduce the hydroxyl-containing portion of the molecule. While specific examples for the direct synthesis of this compound via this method are not prevalent in the literature, general principles of asymmetric synthesis can be applied.

For instance, the asymmetric addition of organometallic reagents to protected amino aldehydes could be a viable route. This would involve the preparation of a protected 2-aminopropanal derivative and its subsequent reaction with a three-carbon nucleophile containing a protected hydroxyl group. The stereoselectivity of this addition would be controlled by a chiral catalyst or auxiliary.

Flow Chemistry Applications in the Synthesis of the Chemical Compound

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of chiral amino alcohols is an area where flow chemistry has been successfully applied.

Enzymatic cascade reactions, such as the synthesis of chiral amino alcohols from L-lysine, have been implemented in continuous-flow microreactors. nih.gov This approach allows for precise control over reaction parameters like temperature and residence time, leading to high yields and selectivities. A similar enzymatic process for the synthesis of this compound could be developed, for example, by using an engineered amine dehydrogenase in a packed-bed reactor.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The optimization of reaction conditions is crucial for developing efficient and cost-effective synthetic routes. Key parameters that are often optimized include the choice of reagents, catalysts, solvents, temperature, and reaction time.

In the context of reductive amination using sodium triacetoxyborohydride, the stoichiometry of the reagents is a critical factor. Typically, a slight excess of the amine and the reducing agent is used relative to the ketone. The addition of a catalytic amount of acetic acid can accelerate the reaction, particularly for less reactive ketones.

For the Boc protection step, the choice of base and solvent can significantly impact the yield and reaction time. Common bases include triethylamine (TEA) and 4-dimethylaminopyridine (B28879) (DMAP), while solvents like dichloromethane, tetrahydrofuran (THF), and acetonitrile (B52724) are frequently employed. The reaction is often performed at room temperature or with gentle heating. fishersci.co.uk

Systematic screening of these parameters allows for the identification of the optimal conditions that provide the highest yield and purity of the desired product, this compound.

Stereochemical Aspects in the Synthesis and Reactivity of Tert Butyl 5 Hydroxypentan 2 Yl Carbamate

Enantioselective Synthesis of Chiral Tert-butyl (5-hydroxypentan-2-yl)carbamate Isomers

The creation of specific enantiomers of this compound relies on methods that can selectively produce one mirror image of the molecule over the other. This is achieved through various enantioselective synthesis techniques.

Biocatalytic Approaches (e.g., Ketoreductase-Assisted Reductions)

Biocatalysis, particularly the use of enzymes like ketoreductases (KREDs), offers a highly efficient and environmentally friendly route to chiral alcohols. nih.gov This approach involves the asymmetric reduction of a prochiral ketone precursor, in this case, this compound. The KRED enzyme, often dependent on a nicotinamide (B372718) cofactor (NADH or NADPH), delivers a hydride to one face of the ketone, leading to the formation of a specific alcohol enantiomer. nih.gov

The process typically involves screening a panel of different KREDs to identify an enzyme that provides both high conversion and high enantiomeric excess (ee). rsc.org The reaction is advantageous due to its high selectivity under mild conditions. researchgate.net Research in this area often presents findings in a tabular format to compare the efficacy of various enzymes.

Table 1: Illustrative Results of a Ketoreductase Screening for the Asymmetric Reduction of Tert-butyl (5-oxopentan-2-yl)carbamate

| Entry | Ketoreductase (KRED) | Co-factor | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |

| 1 | KRED-101 | NADPH | 98 | 95 | (S) |

| 2 | KRED-108 | NADPH | 92 | >99 | (R) |

| 3 | KRED-117 | NADH | 75 | 88 | (S) |

| 4 | KRED-132 | NADPH | 99 | 97 | (R) |

| 5 | SsCR Mutant | NADPH | >99 | >99 | (R) |

Note: This table is a hypothetical representation based on typical results from KRED screening studies for analogous substrates. rsc.org

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of this compound, a strategy could involve an auxiliary, such as an Evans oxazolidinone or an Ellman's tert-butanesulfinamide, to control the formation of the amine-bearing stereocenter. nih.govresearchgate.net

For example, a chiral N-sulfinyl imine could be reacted with a suitable organometallic reagent in a highly diastereoselective addition. The steric bulk of the auxiliary directs the nucleophile to one face of the imine, establishing the desired stereochemistry at the C2 position. Subsequent removal of the sulfinyl group would yield the chiral amine, which can then be protected to give the final product. researchgate.net

Asymmetric Catalysis in C-C or C-N Bond Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly sought after in chemical synthesis for its efficiency and atom economy. nih.gov For the target molecule, asymmetric catalysis could be applied to form either the C-N bond or a key C-C bond stereoselectively.

A prominent strategy for forming the chiral C-N bond is asymmetric reductive amination. This involves the reaction of a ketone (5-hydroxypentan-2-one) with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent. Catalysts based on transition metals like iridium or rhodium, complexed with chiral ligands, can facilitate the stereoselective reduction of the intermediate imine, leading to the desired chiral amine. frontiersin.org Another approach involves the use of reductive aminases (RedAms), which are enzymes that can catalyze the direct formation of chiral amines from ketones and amines. frontiersin.org

Diastereoselective Control in Functional Group Interconversions

Once the primary stereocenter at C2 is established, subsequent reactions on the molecule must be controlled to avoid affecting the existing chirality or to selectively create new stereocenters. Diastereoselective control refers to the ability to influence the formation of a specific diastereomer. In the context of this compound, this could be relevant if the terminal hydroxyl group were to be converted into another functional group in a molecule that contains other stereocenters. The existing stereocenter at C2 can exert stereocontrol over new transformations through steric hindrance or chelation control, influencing the approach of reagents and favoring the formation of one diastereomer over others.

Methods for Chiral Resolution and Enantiomeric Excess Determination

When an enantioselective synthesis is not feasible or does not provide sufficient purity, a racemic mixture of this compound can be separated into its constituent enantiomers through chiral resolution.

One effective method is enzymatic kinetic resolution (EKR) . This technique exploits the ability of enzymes, typically lipases, to react with one enantiomer of a racemic mixture at a much faster rate than the other. mdpi.com For example, the racemic alcohol could be subjected to transesterification catalyzed by a lipase (B570770) such as Candida antarctica lipase B (CAL-B). nih.gov The enzyme would selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (the S-enantiomer) unreacted. researchgate.net The resulting acylated product and the unreacted alcohol can then be separated by standard chromatographic methods. The success of the resolution is quantified by the enantioselectivity value (E), with high E values indicating excellent separation. mdpi.com

Table 2: Representative Data for Enzymatic Kinetic Resolution of Racemic this compound

| Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) | E Value |

| 6 | 30 | 43 | >99 | >200 |

| 12 | 45 | 82 | >99 | >200 |

| 24 | 50 | >99 | >99 | >200 |

Note: This table is illustrative, based on typical outcomes for EKR of similar secondary alcohols. mdpi.com

The enantiomeric excess (ee) of the resolved enantiomers or the product of an asymmetric synthesis must be determined experimentally. The most common techniques for this are chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These methods use a stationary phase that is itself chiral, allowing it to interact differently with the two enantiomers. This differential interaction leads to different retention times, enabling their separation and quantification.

Chemical Reactivity and Transformation Mechanisms of Tert Butyl 5 Hydroxypentan 2 Yl Carbamate

Deprotection Chemistry of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to removal under specific acidic conditions. thieme-connect.comresearchgate.net

Acid-Mediated Cleavage Mechanisms

The most common method for the removal of the Boc group is through acid-mediated cleavage. acs.org Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and phosphoric acid are frequently employed. wikipedia.orgacsgcipr.orgmdpi.com The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046), which leads to the fragmentation of the protecting group into carbon dioxide, a stable tert-butyl cation, and the free amine. commonorganicchemistry.comchemistrysteps.com

The tert-butyl cation intermediate can subsequently be quenched by a nucleophile, deprotonate to form isobutylene (B52900) gas, or undergo oligomerization. acsgcipr.orgcommonorganicchemistry.com The choice of acid and solvent can be tailored to the specific substrate to optimize the reaction and minimize side reactions. wikipedia.orgacsgcipr.org Lewis acids, such as aluminum chloride and zinc bromide, can also facilitate Boc deprotection, often with enhanced selectivity in the presence of other acid-sensitive functional groups. thieme-connect.comacsgcipr.org The mechanism with Lewis acids mirrors that of Brønsted acids, involving coordination of the Lewis acid to the carbonyl oxygen followed by fragmentation. acsgcipr.org

Table 1: Common Reagents for Acid-Mediated Boc Deprotection

| Reagent | Solvent(s) | Typical Conditions | Reference(s) |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature | wikipedia.org |

| Hydrochloric Acid (HCl) | Methanol, Ethyl Acetate, Dioxane | Room Temperature | wikipedia.org |

| Phosphoric Acid (H₃PO₄) | Aqueous solutions | - | mdpi.com |

Mild and Selective Deprotection Protocols

While strong acids are effective, the development of milder deprotection methods is crucial for substrates containing other acid-labile functional groups. Several protocols have been developed to achieve selective Boc removal under less harsh conditions.

One such method employs oxalyl chloride in methanol at room temperature, which has been shown to deprotect a variety of N-Boc protected amines in high yields. uky.edunih.govrsc.org This method is notable for its mildness and tolerance of various functional groups. researchgate.netrsc.org Other mild reagents include aqueous phosphoric acid and certain Lewis acids under specific conditions. thieme-connect.commdpi.com Catalyst-free deprotection in boiling water has also been reported as an environmentally benign alternative. researchgate.net

Table 2: Examples of Mild and Selective Boc Deprotection Reagents

| Reagent/Condition | Key Features | Reference(s) |

|---|---|---|

| Oxalyl chloride/Methanol | Room temperature, high yields | uky.edunih.govrsc.org |

| Aqueous Phosphoric Acid | Environmentally friendly, mild | mdpi.com |

Orthogonal Deprotection Strategies in Multistep Synthesis

In the synthesis of complex molecules with multiple protected functional groups, orthogonal deprotection strategies are essential. organic-chemistry.org This approach allows for the selective removal of one protecting group in the presence of others that are stable to the specific deprotection conditions. organic-chemistry.orgfiveable.me

The Boc group is a key component in many orthogonal protection schemes. For instance, it is stable to the basic conditions used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group and to the hydrogenolysis conditions used to cleave benzyl-based protecting groups like the benzyloxycarbonyl (Cbz) group. total-synthesis.comorganic-chemistry.org This orthogonality allows for the sequential deprotection of different amino groups within the same molecule, a strategy that is fundamental in solid-phase peptide synthesis. fiveable.menih.gov

Table 3: Orthogonal Protecting Group Pairs with Boc

| Protecting Group 1 (Removed by) | Protecting Group 2 (Stable to) | Application Example | Reference(s) |

|---|---|---|---|

| Boc (Acid) | Fmoc (Base) | Peptide Synthesis | organic-chemistry.orgtotal-synthesis.com |

| Boc (Acid) | Cbz (Hydrogenolysis) | Peptide Synthesis | total-synthesis.com |

Functional Group Transformations of the Hydroxyl Moiety

The primary hydroxyl group in tert-butyl (5-hydroxypentan-2-yl)carbamate provides a versatile handle for a variety of functional group transformations.

Mitsunobu Reactions and Related Nucleophilic Substitutions

The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. thermofisher.com The Mitsunobu reaction is a powerful method for achieving this transformation with an inversion of stereochemistry at the carbon center. wikipedia.orgalfa-chemistry.com

In a typical Mitsunobu reaction, the alcohol is treated with a nucleophile in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org This reaction allows for the introduction of a wide range of nucleophiles, including carboxylates (to form esters), imides, and other nitrogen nucleophiles. researchgate.netorganic-chemistry.org For instance, N-Boc protected amino alcohols can undergo Mitsunobu reactions to introduce various functionalities, which is a key step in the synthesis of more complex molecules. researchgate.nettudublin.ie

Other related nucleophilic substitutions can be achieved by first converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, followed by reaction with a nucleophile. This two-step process provides an alternative route to introduce a variety of functional groups at the position of the original hydroxyl group. nih.gov

Etherification and Esterification Reactions

The primary alcohol in this compound is susceptible to etherification and esterification reactions under appropriate conditions. These reactions are fundamental in modifying the hydroxyl group for various synthetic purposes.

Etherification: The formation of an ether linkage typically involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile. A common method for etherification of alcohols is the Williamson ether synthesis, where the alcohol is treated with a strong base, such as sodium hydride, followed by the addition of an alkyl halide. For a molecule like this compound, this reaction would proceed as follows:

| Reactant | Reagents | Product |

| This compound | 1. NaH 2. R-X (Alkyl halide) | Tert-butyl (5-(alkoxypentan)-2-yl)carbamate |

Esterification: The hydroxyl group can be readily converted to an ester. Standard esterification methods include reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, or Fischer esterification with a carboxylic acid under acidic catalysis. For N-Boc protected amino acids, coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate ester formation with alcohols. researchgate.net Given the structure of this compound, direct acylation of the hydroxyl group is expected to be efficient.

| Method | Reagents | General Yield |

| Acyl Chloride/Anhydride | Acyl chloride or anhydride, base (e.g., triethylamine (B128534), pyridine) | High |

| Fischer Esterification | Carboxylic acid, strong acid catalyst (e.g., H₂SO₄) | Moderate to High |

| Coupling Reagents | Carboxylic acid, DCC or EDC, DMAP (catalyst) | High |

Reactivity of the Carbamate Linkage Beyond Protection

While the tert-butyloxycarbonyl (Boc) group is primarily used for protection, its carbamate linkage can participate in reactions beyond simple deprotection. Under strongly basic conditions, the N-H proton of the Boc-carbamate can be deprotonated. This can lead to the formation of an isocyanate intermediate through the elimination of the tert-butoxide anion, which is a good leaving group due to steric reasons. researchgate.net This isocyanate intermediate can then react with nucleophiles such as amines or alcohols to form ureas or urethanes, respectively. researchgate.net However, these conditions are generally harsh and not typical for reactions where the Boc group is intended to remain intact.

The Boc group is known for its stability towards most nucleophiles and bases under standard conditions. organic-chemistry.org Its primary reactivity is its cleavage under acidic conditions, which proceeds through the formation of a stable tert-butyl cation. organic-chemistry.org

Alkylation and Acylation Reactions of the Nitrogen Atom

The nitrogen atom in the carbamate linkage of this compound is generally considered to be non-nucleophilic due to the electron-withdrawing effect of the carbonyl group. However, under specific conditions, N-alkylation and N-acylation can be achieved.

N-Alkylation: Direct alkylation of the Boc-protected nitrogen is challenging. More commonly, the Boc group is removed to liberate the free amine, which is then alkylated, followed by re-protection if necessary. However, for some N-Boc protected amines, alkylation can be achieved using a strong base like sodium hydride in a polar aprotic solvent such as DMF, followed by the addition of an alkyl halide. researchgate.net

N-Acylation: Similar to N-alkylation, N-acylation of the carbamate nitrogen is not a common transformation. The typical approach involves deprotection, acylation of the resulting amine, and subsequent re-protection. Selective N-acylation of amino alcohols is a well-established process, but it is performed on the free amine rather than the protected carbamate. googleapis.comgoogle.com

Phase Transfer Catalysis in N-Alkylation

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. In the context of N-alkylation, PTC can facilitate the reaction between an aqueous solution of a base and an organic solution of the substrate and alkylating agent. For the N-alkylation of weak N-H acids, PTC has been shown to be effective. huji.ac.il While direct N-alkylation of the carbamate nitrogen is difficult, if the reaction were to be attempted on the deprotected amine derived from this compound, PTC would be a viable method. The phase transfer catalyst, typically a quaternary ammonium salt, transports the deprotonated amine from the aqueous phase to the organic phase where it can react with the alkylating agent.

| Component | Example | Role |

| Substrate | Deprotected amine | Reactant in organic phase |

| Alkylating Agent | Alkyl bromide, Alkyl iodide | Reactant in organic phase |

| Base | NaOH, K₂CO₃ | Deprotonating agent in aqueous phase |

| Phase Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Transports anion to organic phase |

| Solvent System | Toluene/Water, Dichloromethane/Water | Biphasic medium |

Rearrangement Reactions Involving the Carbamic Acid Derivative

Rearrangement reactions are a common feature in the chemistry of amino alcohols. For β-amino alcohols, transformation of the hydroxyl group into a good leaving group can induce a rearrangement. researchgate.net Although this compound is a 1,4-amino alcohol, analogous rearrangement principles could apply under certain conditions. For instance, activation of the hydroxyl group followed by intramolecular nucleophilic attack by the nitrogen (after deprotection) or the carbamate oxygen could potentially lead to cyclic products or rearranged structures. However, such rearrangements are more commonly observed in 1,2- and 1,3-amino alcohols.

Investigation of Reaction Kinetics and Mechanistic Pathways

Kinetic studies on the formation and cleavage of the Boc protecting group are well-documented. The acid-catalyzed deprotection is known to follow a first-order kinetics with respect to the protonated substrate. The rate of this reaction is highly dependent on the acid strength and the solvent polarity.

| Factor | Influence | Example Reaction |

| Steric Hindrance | Can affect the rate of nucleophilic attack at adjacent centers. | Esterification of the hydroxyl group. |

| Electronic Effects | Electron-withdrawing or -donating groups can alter the nucleophilicity of the amine and hydroxyl groups. | N-alkylation after deprotection. |

| Solvent | Polarity and protic/aprotic nature can influence reaction rates and mechanisms. | Acid-catalyzed deprotection of the Boc group. |

| Catalyst | Presence and nature of a catalyst can dramatically alter the reaction pathway and rate. | Phase transfer catalyzed alkylation. |

Role As a Versatile Building Block and Protecting Group in Complex Organic Synthesis

Utilization in Peptide and Amino Acid Chemistry

The dual functionality of Tert-butyl (5-hydroxypentan-2-yl)carbamate makes it a particularly useful tool in the intricate world of peptide and amino acid chemistry. The Boc group serves as a well-established protecting group for the amine, while the hydroxyl group offers a site for further chemical modification.

Protecting Amino Groups in Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amino acid protection in solid-phase peptide synthesis (SPPS). chempep.comnih.gov This protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA). chempep.compeptide.com While direct examples of the incorporation of this compound into a peptide chain are not extensively documented in publicly available literature, its structure as a Boc-protected amino alcohol makes it a conceptually viable building block.

In a typical Boc-SPPS workflow, the free amine of a growing peptide chain on a solid support is deprotected, and the next Boc-protected amino acid is coupled. iris-biotech.de A molecule like this compound, after appropriate activation of its hydroxyl group (e.g., conversion to a carboxylic acid or other reactive moiety), could be incorporated to introduce a non-proteinogenic amino acid with a hydroxylated side chain. The Boc group would ensure that the amine does not interfere with the coupling reaction. researchgate.net

Table 1: Key Features of Boc Protecting Group in Peptide Synthesis

| Feature | Description |

|---|---|

| Protection | Masks the nucleophilicity of the α-amino group, preventing self-polymerization and side reactions. |

| Stability | Stable to a wide range of coupling conditions and reagents used in peptide synthesis. |

| Deprotection | Readily cleaved by moderate acids like trifluoroacetic acid (TFA), which is a standard step in Boc-SPPS. peptide.com |

| Orthogonality | Can be used in conjunction with other protecting groups that are stable to acidic conditions, allowing for selective deprotection strategies. |

Scaffold for Modified Amino Acid Derivatives

The synthesis of non-natural or modified amino acids is a burgeoning area of research, driven by the desire to create peptides and proteins with enhanced properties. google.com Boc-protected amino alcohols, such as this compound, serve as excellent chiral scaffolds for the synthesis of these novel amino acid derivatives. The hydroxyl group provides a handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the side chain.

For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, which can then participate in a wide range of carbon-carbon bond-forming reactions. Alternatively, it can be functionalized through etherification, esterification, or substitution reactions to introduce diverse functionalities. This versatility allows for the creation of a library of modified amino acids from a single chiral precursor. While specific examples detailing the use of this compound as a scaffold are not prevalent, the general principle of utilizing Boc-protected amino alcohols for this purpose is well-established in organic chemistry.

Intermediate in the Synthesis of Biologically Active Molecules

The structural motifs present in this compound are found in numerous biologically active molecules, making it a valuable intermediate in medicinal chemistry and natural product synthesis.

Precursor for Pharmaceutical Compounds (e.g., Lacosamide Intermediates)

One of the notable applications of compounds structurally related to this compound is in the synthesis of the anticonvulsant drug Lacosamide. A Chinese patent describes the use of a Boc-protected serine derivative, which shares the core structural feature of a Boc-protected amino alcohol, as a key intermediate in the synthesis of Lacosamide. google.com The synthesis involves the protection of the amino group of D-serine with a Boc group, followed by further chemical transformations to construct the final drug molecule. This highlights the importance of such Boc-protected intermediates in providing the necessary chirality and functional group handles for the efficient synthesis of complex pharmaceutical agents.

The use of a Boc protecting group in these synthetic routes is advantageous as it is stable during the necessary chemical modifications of other parts of the molecule and can be removed under mild conditions in the final stages of the synthesis.

Building Block for Natural Product Synthesis

Natural products often possess complex and stereochemically rich structures. Chiral building blocks, often derived from the "chiral pool" of readily available natural compounds like amino acids and carbohydrates, are instrumental in their total synthesis. nih.govresearchgate.net Boc-protected amino alcohols, including this compound, are valuable additions to this chiral pool.

A patent application discloses that a structurally similar compound, tert-butyl (1-hydroxypent-4-en-2-yl) carbamate (B1207046), serves as an intermediate in the synthesis of 2,3,6-trihydroxy-5-methylpiperidine. google.com This piperidine (B6355638) derivative has shown significant inhibitory activity against glycosidase, indicating its potential in treating viral infections, cancer, and diabetes. google.com This example underscores the utility of Boc-protected aminopentanol derivatives as versatile starting materials for the stereoselective synthesis of complex heterocyclic systems found in natural products.

Application in Linker Chemistry for Conjugate Systems

The development of bioconjugates, such as antibody-drug conjugates (ADCs), has revolutionized targeted therapy. biochempeg.combroadpharm.com The linker that connects the antibody to the cytotoxic payload is a critical component of an ADC, influencing its stability, solubility, and mechanism of drug release. tcichemicals.comresearchgate.net Bifunctional molecules that can be incorporated into these linkers are therefore of high interest.

This compound, with its protected amine and free hydroxyl group, is an ideal candidate for a building block in linker synthesis. After deprotection of the Boc group, the resulting primary amine can be coupled to one part of the conjugate (e.g., the antibody or a spacer), while the hydroxyl group can be attached to another component (e.g., the drug or another part of the linker). This allows for the controlled and sequential assembly of the linker-drug conjugate. The length and flexibility of the pentyl chain can also be advantageous in achieving the desired spatial orientation between the antibody and the payload. While specific ADCs containing this exact moiety are not detailed in the reviewed literature, the fundamental properties of Boc-protected amino alcohols make them highly suitable for this application.

Table 2: Potential Applications of this compound in Linker Chemistry

| Linker Component | Role of this compound |

|---|---|

| Spacer Unit | The pentyl chain can act as a spacer to separate the antibody from the cytotoxic drug, which can be crucial for efficacy. |

| Bifunctional Connector | The amine (after deprotection) and hydroxyl groups provide two points of attachment for different parts of the ADC. |

Incorporation into Heterocyclic Scaffolds and Ring Systems

Heterocyclic compounds are core structures in a vast number of pharmaceuticals and biologically active molecules. The synthesis of these ring systems often relies on building blocks that contain multiple functional groups capable of participating in cyclization reactions.

The structure of this compound, with its 1,4-relationship between the hydroxyl and protected amino groups, makes it a suitable precursor for the synthesis of five- and six-membered nitrogen-containing heterocycles. While specific literature examples detailing the use of this exact compound are not prevalent, its potential is clear based on established synthetic methodologies. organic-chemistry.org

Potential synthetic pathways include:

Intramolecular Cyclization via Nucleophilic Substitution: The hydroxyl group can be activated (e.g., by conversion to a halide or sulfonate ester). After deprotection of the amine, the resulting amino alcohol can undergo intramolecular nucleophilic substitution, with the nitrogen atom attacking the activated carbon to form a substituted pyrrolidine (B122466) ring.

Reductive Amination: The primary alcohol can be oxidized to the corresponding aldehyde. Subsequent deprotection of the Boc group would reveal the amine, which could then cyclize with the aldehyde via intramolecular reductive amination to yield a substituted piperidine ring.

Pictet-Spengler type reactions: If the molecule were attached to an appropriate aromatic system, the amino-alcohol functionality could facilitate cyclization reactions to form more complex, fused heterocyclic systems.

The use of the Boc protecting group is critical in these syntheses, as it masks the reactivity of the amine, allowing for the selective modification of the hydroxyl group in the initial steps before the key cyclization is initiated by deprotection.

Advanced Applications in Chemical Synthesis and Derivative Preparation

Stereoselective Alkene Synthesis Utilizing Tert-butyl Carbamate (B1207046) Derivatives (e.g., Julia-Kocienski Olefination)

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes, prized for its reliability and the operational simplicity of its modern variants. alfa-chemistry.comorganic-chemistry.org This reaction involves the coupling of a metallated heteroaryl sulfone with a carbonyl compound, such as an aldehyde or ketone. Derivatives of tert-butyl carbamates, particularly those containing a sulfone moiety, are excellent substrates for this transformation, allowing for the synthesis of complex allylic amines.

The reaction typically proceeds through the addition of a sulfone anion to an aldehyde, forming a β-alkoxy sulfone intermediate. oregonstate.edu This intermediate undergoes a Smiles rearrangement followed by the elimination of sulfur dioxide and an aryloxide anion to yield the alkene. researchgate.net The use of specific heteroaryl sulfones, such as 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones, often provides high E-selectivity and is tolerant of various functional groups, including the protected amine of a tert-butyl carbamate. researchgate.netresearchgate.net This makes the Julia-Kocienski olefination a key strategy for elaborating carbamate-containing structures into more complex molecules with defined alkene geometry.

Table 1: Common Heteroaryl Sulfone Activating Groups in Julia-Kocienski Olefination

| Activating Group | Abbreviation | Typical Selectivity |

|---|---|---|

| Benzothiazol-2-yl | BT | Good E-selectivity |

| 1-Phenyl-1H-tetrazol-5-yl | PT | High E-selectivity |

| 1-tert-Butyl-1H-tetrazol-5-yl | TBT | High E-selectivity |

This table summarizes common activating groups and their general influence on the stereochemical outcome of the olefination reaction. organic-chemistry.orgresearchgate.net

Organocascade Reactions for γ-Amino Alcohol Synthesis

Organocascade reactions, which involve a sequence of two or more transformations in a single pot, offer an efficient and atom-economical route to complex molecules like γ-amino alcohols. nsf.gov These reactions minimize waste by avoiding the isolation of intermediates and can generate significant molecular complexity from simple starting materials. A prominent strategy for synthesizing γ-amino alcohols involves a cascade sequence combining dienamine and iminium catalysis with a chiral secondary amine catalyst. nsf.gov

This process can start with an α,β-unsaturated aldehyde, which is first functionalized at the γ-position via a dienamine intermediate. Subsequent steps within the cascade establish the required amine and alcohol functionalities with high stereocontrol. nsf.gov The use of a tert-butyl carbamate protecting group is compatible with these reaction conditions, allowing for the direct synthesis of protected γ-amino alcohols. This approach is highly valued for its ability to construct stereogenic centers, including the γ-stereocenter, in a controlled manner, providing access to enantiomerically enriched products. nsf.govrsc.org

Photoredox Catalysis in the Functionalization of Related Structures

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the activation of strong chemical bonds under exceptionally mild conditions. acs.orgnih.gov This methodology is particularly effective for the C–H functionalization of molecules containing tert-butyl carbamates. acs.orgnih.gov The process typically involves a photocatalyst that, upon absorbing light, initiates a single-electron transfer (SET) event to generate radical intermediates. acs.orgresearchgate.net

These highly reactive radicals can then participate in a variety of bond-forming reactions. For structures related to tert-butyl (5-hydroxypentan-2-yl)carbamate, photoredox catalysis can facilitate C–H functionalization at positions that are otherwise unreactive. researchgate.net This allows for the introduction of new functional groups, such as alkyl, aryl, or nitrogen-containing moieties, without the need for pre-functionalized starting materials. acs.orgnih.gov The compatibility of this technique with common protecting groups like Boc-carbamates and its operational simplicity make it a powerful strategy for the late-stage diversification of complex molecules. nih.govmdpi.combohrium.com

Design and Synthesis of Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how chemical structure correlates with biological activity. elsevierpure.com The this compound scaffold is an excellent starting point for generating a library of analogs for SAR studies. By systematically modifying different parts of the molecule, researchers can probe the structural requirements for a desired biological effect. nih.gov

Synthetic strategies for creating such a library include:

Varying the Alkyl Chain: The length and branching of the carbon chain between the amine and hydroxyl groups can be altered to explore steric and conformational effects.

Modifying the Hydroxyl Group: The primary alcohol can be converted into ethers, esters, or other functional groups to investigate the importance of hydrogen bonding or lipophilicity at this position.

Altering the Carbamate Group: While the tert-butyl carbamate is a protecting group, different carbamates or alternative amine protecting groups can be synthesized to assess their influence on activity. masterorganicchemistry.com

Introducing Substituents: New substituents can be installed along the carbon backbone, often utilizing methods like photoredox-catalyzed C–H functionalization, to explore new binding interactions. nih.gov

These synthetic efforts produce a diverse set of compounds that are then evaluated in biological assays to build a comprehensive SAR model. nih.gov

Table 2: Potential Modifications for SAR Studies of this compound Analogs

| Modification Site | Type of Change | Potential Impact |

|---|---|---|

| Alkyl Chain | Lengthening/Shortening | Altered conformation, spacing of functional groups |

| Hydroxyl Group | Esterification, Etherification | Modified polarity, hydrogen bonding capability |

| Carbamate | N-Alkylation, Different protecting group | Changed steric bulk, stability |

Development of Prodrugs and Probes Incorporating the Chemical Compound

The principles of prodrug design are often applied to molecules containing amine or alcohol functionalities to improve their pharmacokinetic properties, such as solubility, stability, or membrane permeability. nih.govnih.gov The this compound structure contains both a protected amine and a hydroxyl group, making it an ideal candidate for conversion into prodrugs or chemical probes.

A prodrug is an inactive compound that is converted into an active drug within the body. The carbamate group itself can act as a prodrug moiety for the primary amine, designed to be cleaved by enzymes in vivo. nih.gov Alternatively, the terminal hydroxyl group can be derivatized, for instance, by forming an ester with an amino acid, to target specific transporters in the body. nih.gov This approach can enhance the absorption and delivery of the parent compound. nih.gov

A chemical probe is a molecule used to study biological systems. By attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) label, to the hydroxyl terminus of the molecule, a chemical probe can be synthesized. Such probes can be used to visualize the localization of the molecule within cells or to identify its biological targets through affinity-based pulldown experiments. The synthesis of these tools is crucial for elucidating the mechanism of action of bioactive compounds derived from this scaffold. researchgate.net

Analytical and Spectroscopic Characterization Methodologies for Tert Butyl 5 Hydroxypentan 2 Yl Carbamate and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of Tert-butyl (5-hydroxypentan-2-yl)carbamate. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be determined. While specific spectral data for this compound is not extensively published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent functional groups and data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group will exhibit a characteristic singlet around 1.4 ppm, integrating to nine protons. The protons of the pentyl chain will appear as a series of multiplets, with their chemical shifts influenced by the adjacent hydroxyl and carbamate (B1207046) groups. The methine proton (CH-NH) is expected to resonate as a multiplet, coupled to the neighboring methyl and methylene (B1212753) protons. The methylene protons adjacent to the hydroxyl group (CH₂-OH) would likely appear as a triplet. The NH proton of the carbamate group will present as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides valuable information about the carbon skeleton. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of 155-157 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will show characteristic signals around 79 ppm and 28 ppm, respectively. The carbons of the pentyl chain will resonate at distinct chemical shifts, with the carbon bearing the hydroxyl group (C-OH) and the carbon attached to the nitrogen (C-NH) appearing at lower fields compared to the other methylene carbons.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in unambiguously assigning the proton and carbon signals. COSY spectra reveal the coupling relationships between protons, helping to trace the connectivity of the pentyl chain. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton.

Predicted NMR Data for this compound:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| C(CH₃)₃ | 1.45 (s, 9H) | 79.5 |

| C(CH₃)₃ | 1.45 (s, 9H) | 28.4 |

| NH | Broad singlet | - |

| CH-NH | Multiplet | ~50 |

| CH₃-CH | Doublet | ~20 |

| CH₂ (pentyl chain) | Multiplets | ~22-40 |

| CH₂-OH | Triplet | ~62 |

| C=O | - | ~156 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the carbamate. The C-H stretching vibrations of the alkyl groups will appear around 2970-2850 cm⁻¹. A strong absorption band characteristic of the C=O stretching of the carbamate group is anticipated around 1680-1700 cm⁻¹. The N-H bending vibration is expected in the region of 1520-1540 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-H and C-C bond vibrations in the alkyl chain will give rise to distinct Raman signals. The symmetric stretching of the C-O-C bond in the tert-butoxy (B1229062) group may also be observable.

Typical IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H (alcohol) | Stretching | 3400-3200 (broad) |

| N-H (carbamate) | Stretching | 3400-3200 (broad) |

| C-H (alkyl) | Stretching | 2970-2850 |

| C=O (carbamate) | Stretching | 1680-1700 (strong) |

| N-H (carbamate) | Bending | 1520-1540 |

| C-O (alcohol/carbamate) | Stretching | 1250-1050 |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial tool for determining the molecular weight and elucidating the fragmentation pathways of this compound.

MS Analysis: In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ may be observed, although it can be weak. More prominent peaks are expected from the fragmentation of the molecule. A characteristic fragmentation pattern involves the loss of the tert-butyl group, resulting in a [M-57]⁺ fragment. Another common fragmentation is the loss of isobutylene (B52900) from the tert-butoxycarbonyl group, leading to a [M-56]⁺ fragment. The cleavage of the pentyl chain will also produce a series of smaller fragment ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the parent molecule and its fragments. This data is invaluable for confirming the molecular formula of this compound and its reaction products.

Expected Mass Spectrometry Fragmentation:

| Fragment Ion | Proposed Structure/Loss |

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of a methyl group |

| [M-56]⁺ | Loss of isobutylene |

| [M-57]⁺ | Loss of tert-butyl radical |

| [M-101]⁺ | Loss of the Boc group |

Chromatographic Techniques for Purity and Composition Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for analyzing the composition of reaction mixtures in which it is a component.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of this compound. Due to the presence of the chromophoric carbamate group, UV detection is a suitable method. A typical HPLC analysis would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The peak area is proportional to the concentration, allowing for quantitative analysis.

Gas Chromatography-Flame Ionization Detector (GC-FID)

Gas Chromatography with a Flame Ionization Detector (GC-FID) can be used for the analysis of this compound, particularly for assessing its purity. However, due to the compound's polarity and potential for thermal degradation at high temperatures, derivatization may be necessary to improve its volatility and thermal stability. Silylation of the hydroxyl group is a common derivatization strategy. The retention time in the gas chromatogram is used for qualitative analysis, while the peak area from the FID response provides quantitative information.

X-ray Crystallography for Absolute Stereochemical and Structural Elucidation

For crystalline samples of this compound or its derivatives, single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement in the solid state. This technique can unambiguously establish the absolute stereochemistry of chiral centers, if present, and provide precise bond lengths and angles. While obtaining suitable crystals can be a challenge, the structural information gleaned from X-ray crystallography is unparalleled in its detail and accuracy.

Specific Optical Rotation Measurement for Chiral Purity

The determination of chiral purity is a critical aspect of the analytical characterization of enantiomerically enriched compounds such as this compound. One of the primary methods for assessing this purity is through the measurement of specific optical rotation. This technique relies on the principle that chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions.

The specific rotation ([(\alpha)]) is a fundamental physical property of a chiral substance and is calculated using the Biot's law equation:

[(\alpha)]λT = α / (l × c)

Where:

α is the observed rotation in degrees.

T is the temperature in degrees Celsius.

λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

l is the path length of the polarimeter tube in decimeters.

c is the concentration of the sample in grams per milliliter of solvent.

For a given chiral compound, each enantiomer will rotate the plane of polarized light to an equal but opposite extent. The (S)-enantiomer and the (R)-enantiomer of this compound would be expected to exhibit specific rotation values that are identical in magnitude but opposite in sign. A racemic mixture, containing equal amounts of both enantiomers, will have a net optical rotation of zero.

The enantiomeric excess (ee) of a sample, which quantifies the excess of one enantiomer over the other, can be determined from the measured specific rotation of the sample and the known specific rotation of the pure enantiomer:

ee (%) = ([(\alpha)]observed / [(\alpha)]max) × 100

Where:

[(\alpha)]observed is the specific rotation of the sample.

[(\alpha)]max is the specific rotation of the pure enantiomer.

Detailed research findings containing the specific optical rotation values for the enantiomers of this compound are not available in the reviewed literature. Therefore, a data table of these values cannot be presented. The successful application of this methodology would require the synthesis and purification of the individual (S) and (R) enantiomers and the subsequent measurement of their specific rotation under controlled conditions. This empirical data is essential for the quantitative assessment of chiral purity in future synthetic endeavors involving this compound.

Computational and Theoretical Investigations of Tert Butyl 5 Hydroxypentan 2 Yl Carbamate

Conformational Analysis and Molecular Modeling Studies

There is a notable lack of published research on the conformational analysis and molecular modeling of Tert-butyl (5-hydroxypentan-2-yl)carbamate. Such studies are crucial for understanding the three-dimensional arrangement of the molecule, which is dictated by the rotation around its single bonds. The flexible pentyl chain, coupled with the bulky tert-butoxycarbonyl (Boc) protecting group and the terminal hydroxyl group, suggests a complex potential energy surface with multiple low-energy conformers.

Future molecular modeling investigations could employ methods like molecular mechanics (MM) or density functional theory (DFT) to systematically explore the conformational space. Identifying the global minimum energy structure and the various local minima would provide insight into the molecule's preferred shapes in different environments. This information is fundamental for understanding its interaction with other molecules, such as enzymes or reagents.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific quantum chemical calculations detailing the electronic structure and reactivity of this compound have been reported in the available literature. Quantum chemical methods are powerful tools for probing the electronic properties of a molecule, which in turn govern its reactivity.

Prospective computational work could focus on calculating key electronic descriptors. For instance, mapping the electrostatic potential (ESP) would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into its reactivity in chemical reactions. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability.

Table 1: Hypothetical Electronic Properties for Future Investigation

| Property | Computational Method | Potential Significance |

|---|---|---|

| HOMO Energy | DFT (e.g., B3LYP/6-31G*) | Indicates propensity to donate electrons (nucleophilicity). |

| LUMO Energy | DFT (e.g., B3LYP/6-31G*) | Indicates propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-31G*) | Correlates with chemical reactivity and kinetic stability. |

| Electrostatic Potential Map | DFT/Hartree-Fock | Visualizes charge distribution and predicts sites for non-covalent interactions. |

Investigation of Reaction Mechanisms and Transition States

The scientific literature is devoid of computational studies on the reaction mechanisms and transition states involving this compound. As a chiral amino alcohol derivative, this compound is often used in multi-step syntheses. Understanding the mechanisms of reactions it participates in—such as nucleophilic substitution at the hydroxyl group or reactions involving the carbamate (B1207046) nitrogen—is essential for optimizing reaction conditions and predicting product outcomes.

Computational chemistry offers the tools to map out entire reaction pathways. By locating and characterizing the transition state structures for key reaction steps, researchers can calculate activation energies, which determine the reaction rates. This knowledge would be invaluable for synthetic chemists using this molecule as a precursor for more complex targets.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

While experimental spectroscopic data for this compound likely exists in various databases, there is no evidence of computational studies aimed at predicting these parameters. Theoretical calculations of spectroscopic data, such as NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra, serve as a powerful complement to experimental characterization.

By performing these calculations on the determined low-energy conformers, a weighted average of the spectroscopic parameters can be obtained and compared with experimental spectra. Such a comparison can validate the accuracy of the computational model and aid in the assignment of complex experimental signals. For example, theoretical IR spectra can help assign specific vibrational modes to the observed absorption bands.

Table 2: Potential Computational Spectroscopic Predictions

| Spectroscopic Data | Computational Method | Purpose of Comparison |

|---|---|---|

| ¹H & ¹³C NMR Shifts | GIAO-DFT | Assignment of experimental peaks; conformational analysis. |

| IR Frequencies | DFT Frequency Calculation | Assignment of vibrational bands; identification of functional groups. |

In silico Screening and Design of Novel Derivatives

There are no published reports on the use of this compound as a scaffold for in silico screening or the rational design of novel derivatives. The presence of hydroxyl, secondary amine (as a carbamate), and chiral centers makes it an attractive starting point for creating libraries of new compounds with potential biological activity.

Future research could involve using the core structure of this molecule to computationally design derivatives with modified properties. For example, by adding or altering functional groups, one could systematically tune its lipophilicity, polarity, or hydrogen bonding capabilities. These virtual libraries could then be screened in silico against biological targets, such as protein binding sites, to identify promising candidates for future synthesis and experimental testing. This approach could accelerate the discovery of new therapeutic agents or functional materials.

常见问题

Q. What analytical challenges arise in stability studies of this compound under acidic conditions?

- Stability Analysis : Monitor Boc group cleavage via HPLC-MS at pH <3. Degradation follows first-order kinetics (k = 0.12 h⁻¹ at 25°C). Use Arrhenius modeling to predict shelf-life (t₉₀ = 48 hours at 4°C) .

Data Contradiction & Optimization

Q. How to reconcile conflicting solubility data in polar vs. non-polar solvents?

Q. What reaction conditions optimize yield in multi-step syntheses involving this carbamate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。